molecular formula C16H11NOS B14250889 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde CAS No. 214785-98-5

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde

Cat. No.: B14250889
CAS No.: 214785-98-5
M. Wt: 265.3 g/mol
InChI Key: YCRMAXKCMOCJBM-UHFFFAOYSA-N
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Description

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with an ethenyl group and an aldehyde group attached. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method is the reaction of 2-aminobenzenethiol with 4-formylbenzaldehyde in the presence of a base such as sodium hydroxide in ethanol as a solvent. The reaction is carried out at elevated temperatures, typically around 50°C, for several hours to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiazole ring with an ethenyl and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

214785-98-5

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

4-[2-(1,3-benzothiazol-2-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C16H11NOS/c18-11-13-7-5-12(6-8-13)9-10-16-17-14-3-1-2-4-15(14)19-16/h1-11H

InChI Key

YCRMAXKCMOCJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=O

Origin of Product

United States

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